Molecular Identity and Chromatographic Discrimination: Ambroxol N-Hydroxy Impurity vs. Ambroxol API
The target compound carries an additional oxygen atom at the secondary amine nitrogen compared to ambroxol, increasing the monoisotopic molecular mass from 378.1 g/mol (C13H18Br2N2O) to 394.1 g/mol (C13H18Br2N2O2) . Under standardized stressed degradation conditions (40°C / 75% RH for 6 months in formulated drug product), the N-hydroxy impurity forms as a distinct degradation product with a relative retention time (RRT) of 0.68 versus ambroxol (RRT = 1.00) in a validated RP-HPLC method [1]. This chromatographic shift of ΔRRT = -0.32 from the parent peak confirms that ambroxol API cannot serve as a surrogate standard for this specific impurity; a dedicated impurity reference standard is mandatory for accurate peak identification and quantification [1].
| Evidence Dimension | Molecular identity and RP-HPLC relative retention time (RRT) discrimination |
|---|---|
| Target Compound Data | C13H18Br2N2O2, MW 394.1 g/mol; RRT = 0.68 (vs. ambroxol) |
| Comparator Or Baseline | Ambroxol (C13H18Br2N2O, MW 378.1 g/mol; RRT = 1.00) |
| Quantified Difference | ΔMW = +16.0 g/mol (one oxygen atom); ΔRRT = -0.32 |
| Conditions | RP-HPLC; formulated drug product stressed at 40°C / 75% RH for 6 months; C18 column with UV detection |
Why This Matters
Procurement of the correct impurity standard with verified RRT ensures unambiguous peak assignment in stability-indicating HPLC methods, preventing false-negative or false-positive impurity reporting in regulatory submissions (ANDAs, DMFs).
- [1] Thummala VR, Ivaturi MR, Nittala SR. Isolation, Identification, and Characterization of One Degradation Product in Ambroxol by HPLC-Hyphenated Techniques. Scientia Pharmaceutica, 2014, 82, 247–263. (RRT 0.68 reported for N-hydroxy degradation product). View Source
